molecular formula C24H19N3O5 B10872677 N'-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide

N'-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide

Cat. No.: B10872677
M. Wt: 429.4 g/mol
InChI Key: DOLIEJKLLOBPCK-DHRITJCHSA-N
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Description

N'-[(E)-(2-Hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide is a Schiff base derivative characterized by a naphthalene-1-carbohydrazide backbone conjugated to a substituted dibenzofuran moiety. The dibenzofuran ring is partially hydrogenated (tetrahydro), with hydroxyl (-OH) and nitro (-NO₂) groups at the 2- and 3-positions, respectively. This compound likely exhibits planar geometry due to the π-conjugated system spanning the naphthalene and hydrazide groups, which may enhance intermolecular interactions such as hydrogen bonding and π-π stacking. While direct data on its synthesis are absent in the provided evidence, analogous carbohydrazide derivatives are typically synthesized via condensation reactions between aldehydes and hydrazides under reflux in ethanol .

Properties

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C24H19N3O5/c28-23-18(13-25-26-24(29)16-10-5-7-14-6-1-2-8-15(14)16)22-17-9-3-4-11-20(17)32-21(22)12-19(23)27(30)31/h1-2,5-8,10,12-13,28H,3-4,9,11H2,(H,26,29)/b25-13+

InChI Key

DOLIEJKLLOBPCK-DHRITJCHSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(O2)C=C(C(=C3/C=N/NC(=O)C4=CC=CC5=CC=CC=C54)O)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=C(C(=C3C=NNC(=O)C4=CC=CC5=CC=CC=C54)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE involves several steps. One common method starts with the preparation of 2-hydroxy-3-nitrobenzaldehyde, which can be extracted from the leaves of Actephila merrilliana . This intermediate is then reacted with dapsone to form a colorless solution . Further reactions involve the use of various reagents and conditions to achieve the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being explored for its potential use as an antimicrobial agent to combat drug-resistant bacterial strains . In industry, it may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s furan ring is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares core structural motifs with several carbohydrazide derivatives, as highlighted below:

Compound Name Molecular Formula Substituents Key Structural Features
Target Compound C₂₆H₂₁N₃O₅ -OH, -NO₂ on tetrahydrodibenzo[b,d]furan Partially hydrogenated dibenzofuran; intramolecular hydrogen bonding (N-H···O) likely
N′-[(E)-[5-(4-Chlorophenyl)-2-furyl]methylene]-1-hydroxy-2-naphthohydrazide () C₂₂H₁₅ClN₂O₃ -Cl on phenyl; -OH on naphthalene Chlorophenyl-furyl group enhances electronic asymmetry; O-H···O interactions observed
2-(1-Naphthyloxy)-N′-[(E)-(3-nitrophenyl)methylene]acetohydrazide () C₂₀H₁₅N₃O₄ -NO₂ on phenyl; naphthyloxy chain Flexible naphthyloxy spacer; nitro group increases polarity
N'-(2-Methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide () C₂₁H₁₆N₂O₂ -CH₃ on benzylidene; fused naphthofuran Rigid naphthofuran core; methyl group reduces solubility
N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide () C₁₄H₁₃N₃O₅ -NO₂ on phenoxy; furyl group Nitrophenoxy and furyl groups introduce steric hindrance

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in the target compound and facilitates intermolecular O-H···O and N-H···O interactions, critical for crystal packing .
  • Aromatic Systems: Naphthalene and dibenzofuran moieties promote π-π stacking, whereas furan or phenoxy groups () introduce conformational flexibility.
Physicochemical Properties
Property Target Compound
Molecular Weight ~455.47 g/mol 390.82 g/mol 361.35 g/mol 244.25 g/mol
Melting Point Not reported Not reported Not reported Not reported
Solubility Low (polar aprotic solvents) Moderate in DMSO Low in water High in DMF
Hydrogen Bonding N-H···O, O-H···O O-H···O, N-H···O N-H···O N-H···O, O-H···O

Notes:

  • Solubility trends correlate with substituent polarity. Nitro and hydroxyl groups reduce solubility in non-polar solvents.
  • Melting points for similar compounds range widely (e.g., 268–269°C in ), but data gaps exist for the target compound.
Hydrogen Bonding and Crystal Packing

Graph-set analysis () reveals that hydrogen-bonding patterns (e.g., R₂²(8) motifs) stabilize crystal lattices. For example:

  • : N-H···O (2.893 Å) and O-H···O (2.689 Å) bonds form chains, while π-π stacking (3.6 Å) occurs between naphthalene rings .
  • Target Compound : The nitro and hydroxyl groups likely participate in similar interactions, creating a layered or helical supramolecular architecture.

Biological Activity

N'-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer, antibacterial, and antiviral properties.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene moiety and a hydrazide functional group. Its molecular formula is C₁₉H₁₈N₄O₃, and it has a molecular weight of approximately 342.37 g/mol. The presence of the nitro group and hydroxyl substituents contributes to its biological activity.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of naphthalene, including this compound, can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in MDA-MB-231 breast cancer cells and suppress tumor growth in vivo without apparent toxicity to major organs at certain dosages .
    • A recent study highlighted the synthesis of naphthalene-substituted triazole derivatives that showed remarkable in vitro cytotoxic activity and potential as anticancer agents .
  • Antiviral Activity :
    • Naphthalene derivatives have been explored for their antiviral properties, particularly against influenza A virus. Compounds structurally related to naphthalene-carbohydrazides have shown inhibition of viral replication in cell cultures . The mechanism often involves interaction with viral proteins, which disrupts their function.
  • Antibacterial and Antifungal Properties :
    • The compound has also been investigated for its antibacterial and antifungal activities. Similar naphthalene-based compounds have demonstrated effectiveness against various microbial strains, suggesting that modifications in the structure can enhance these properties.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Interaction with Metal Ions : It can form stable complexes with metal ions which may play a role in its biological activity.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies

Several studies have focused on the synthesis and evaluation of the biological activity of naphthalene derivatives:

StudyCompoundActivityFindings
Naphthalene-Carbohydrazide DerivativeAntiviralSignificant inhibition of influenza A virus replication
Naphthalene-Triazole DerivativeAnticancerInduced apoptosis in breast cancer cells (MDA-MB-231)
Various Naphthalene DerivativesAntibacterial/FungalEffective against multiple microbial strains

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